Diethylene glycol divinyl ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Photopolymer Development:

One of the most promising areas of research for DGDVE lies in its use as a precursor for photopolymers. These are light-sensitive materials that undergo a chemical reaction when exposed to light, becoming permanently hardened. Studies have shown that DGDVE can be polymerized and subsequently photocrosslinked, creating a new class of photopolymers with unique properties []. This research suggests potential applications for DGDVE in areas like 3D printing, optical recording materials, and photoresists used in microfabrication processes [].

Other Potential Research Applications:

Biomedical Research

There is limited investigation into the potential use of DGDVE in biomedical research. However, its chemical structure suggests it might have applications in areas like drug delivery or bioconjugation [].

Material Science

DGDVE's properties might be useful in developing new materials with specific functionalities. However, this is a speculative area that requires further research [].

Diethylene glycol divinyl ether is a colorless, transparent liquid with the chemical formula C₈H₁₄O₃ and a molar mass of 158.20 g/mol. It is characterized by its two vinyl groups, which contribute to its reactivity in various chemical processes. This compound is notable for its use as a versatile intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

- Polymerization: The vinyl groups can undergo free radical polymerization, forming polymers that are useful in various applications such as coatings and adhesives.

- Cross-linking: It can react with other compounds to form cross-linked networks, enhancing the mechanical properties of materials.

- Esterification: The compound can react with acids to form esters, which are important in the synthesis of various organic compounds.

These reactions highlight its utility as a building block in synthetic organic chemistry.

Diethylene glycol divinyl ether can be synthesized through several methods:

- Direct Vinylation: This involves the reaction of diethylene glycol with vinyl halides in the presence of a base.

- Dehydration: The compound can also be produced by dehydrating diethylene glycol with an appropriate catalyst under controlled conditions.

- Transesterification: This method utilizes esters of diethylene glycol and vinyl alcohols to yield diethylene glycol divinyl ether.

Each method has its advantages regarding yield, purity, and scalability.

Diethylene glycol divinyl ether serves multiple applications across various industries:

- Organic Synthesis: It acts as a reagent or intermediate in synthesizing complex organic molecules.

- Pharmaceuticals: Utilized in drug formulation and development due to its reactive nature.

- Agrochemicals: Employed in the production of pesticides and herbicides.

- Dyestuffs: Functions as a component in dye manufacturing processes.

- Coatings and Adhesives: Its polymerization capability makes it suitable for producing durable coatings and adhesives.

Interaction studies involving diethylene glycol divinyl ether focus on its reactivity with other chemicals and biological systems. Research indicates that its interactions can lead to significant changes in properties when used in formulations, particularly concerning stability and efficacy in pharmaceutical applications. Furthermore, understanding its interactions with biological membranes is crucial for assessing potential toxicity .

Several compounds share structural or functional similarities with diethylene glycol divinyl ether. Here’s a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethylene glycol dimethacrylate | Dimethacrylate | Used primarily as a cross-linker in polymer chemistry |

| Trimethylolpropane triacrylate | Triacrylate | Known for high reactivity and use in coatings |

| Diethylene glycol dimethyl ether | Ether | Less reactive than divinyl ether; used as solvent |

| Vinyl acetate | Vinyl ester | Commonly used for adhesives but less versatile |

Diethylene glycol divinyl ether stands out due to its dual functionality from the vinyl groups, allowing it to participate actively in polymerization reactions while maintaining properties conducive for various industrial applications.

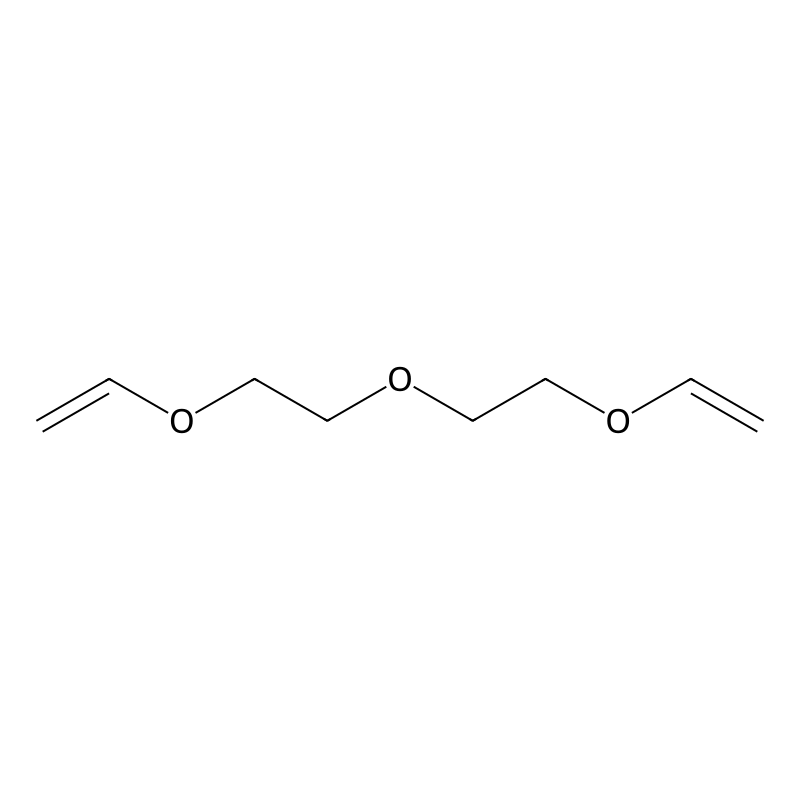

Diethylene glycol divinyl ether exhibits a distinctive molecular architecture comprising two vinyl ether functional groups connected through a diethylene glycol backbone [1]. The compound possesses the molecular formula C₈H₁₄O₃ with a molecular weight of 158.20 g/mol [2] [3] [4]. The canonical SMILES notation for this molecule is C=COCCOCCOC=C, while the IUPAC name is designated as 1-ethenoxy-2-(2-ethenoxyethoxy)ethane [3] [4].

The molecular structure features a central diethylene glycol moiety consisting of four carbon atoms interspersed with three oxygen atoms in a linear arrangement. Each terminal oxygen atom forms an ether linkage with a vinyl group (C=C), creating the characteristic divinyl ether functionality [1]. This structural arrangement confers significant chemical reactivity due to the presence of two reactive vinyl ether groups that can participate in polymerization and cross-linking reactions [1].

The bonding analysis reveals that the vinyl ether groups create an electron-rich structure through resonance interactions between the oxygen lone pairs and the adjacent carbon-carbon double bonds [5]. This electronic delocalization contributes to the compound's high reactivity in cationic polymerization processes [5]. The linear diethylene glycol backbone provides conformational flexibility while maintaining the spatial separation necessary for the terminal vinyl groups to function independently in chemical reactions [1].

Thermal Properties

Boiling/Melting Point Behavior

Diethylene glycol divinyl ether demonstrates well-defined thermal transition points that reflect its molecular structure and intermolecular interactions. The compound exhibits a melting point of -21°C [6] [7] [8] [9], indicating its liquid state under standard ambient conditions. Multiple experimental determinations confirm the boiling point range of 197-199°C at atmospheric pressure [4] [6] [10] [11] [9], with some sources reporting specific values of 197°C [11] and 198-199°C [6] [10] [9].

The relatively low melting point suggests weak intermolecular forces, primarily van der Waals interactions, which is consistent with the flexible ether linkages and absence of strong hydrogen bonding capabilities [6]. The boiling point of approximately 198°C reflects the molecular weight and the presence of multiple ether oxygen atoms that contribute to dipole-dipole interactions [6] [10].

Under reduced pressure conditions, the boiling behavior demonstrates the expected inverse relationship between pressure and boiling temperature. The compound exhibits a significantly lower boiling point of 126°C when measured at 18 mmHg [12], illustrating the pressure-dependent nature of phase transitions characteristic of volatile organic compounds.

Phase Transition Characteristics

The phase transition characteristics of diethylene glycol divinyl ether are dominated by its liquid state stability across a wide temperature range. The substantial temperature differential between the melting point (-21°C) and boiling point (198°C) creates an extensive liquid phase region spanning approximately 219°C [6] [9]. This broad liquid phase range is advantageous for industrial applications requiring thermal stability during processing and storage [6].

The vapor pressure at 20°C is measured at 17 Pa [6] [13], indicating relatively low volatility at room temperature. This low vapor pressure contributes to the compound's stability during storage and handling operations while reducing potential exposure risks through evaporation [6]. The specific gravity at 20°C is consistently reported as 0.97 [11] to 0.968 g/mL at 25°C [3] [6] [10] [9], indicating a density slightly lower than water.

Solubility Profile and Solvent Interactions

Diethylene glycol divinyl ether exhibits distinctive solubility characteristics that reflect its amphiphilic molecular structure containing both ether linkages and hydrocarbon components. The compound demonstrates poor solubility in water, with multiple sources consistently reporting it as "insoluble in water" [7] [8] [14] [9]. This hydrophobic character results from the predominance of ether and vinyl groups that cannot form significant hydrogen bonds with water molecules [14] [15].

In contrast to its limited water solubility, diethylene glycol divinyl ether shows excellent miscibility with organic solvents. The compound is readily soluble in alcohol, ether, ester, and aromatic hydrocarbon solvents [6] [16]. This broad organic solvent compatibility stems from favorable intermolecular interactions between the ether oxygen atoms and polar organic solvents, as well as van der Waals interactions with nonpolar hydrocarbon solvents [6] [16].

The solubility profile positions this compound as an effective solvent for various chemical reactions, particularly in pharmaceutical and agrochemical synthesis applications [7] [8] [9]. The compound's ability to dissolve a wide range of organic compounds while remaining stable under various conditions makes it valuable as a reaction medium [17]. The octanol-water partition coefficient (LogP) of 1.8 at 23°C [6] quantitatively confirms its lipophilic nature and tendency to partition into organic phases rather than aqueous environments.

Reactivity and Stability Under Varied Conditions

Hydrolytic Degradation Pathways

Diethylene glycol divinyl ether undergoes hydrolytic degradation through acid-catalyzed mechanisms that target the vinyl ether functional groups. The hydrolysis follows established pathways for vinyl ether compounds, proceeding through protonation of the vinyl ether oxygen followed by nucleophilic attack by water molecules [18] [19]. This reaction is first-order in both the vinyl ether substrate and hydronium ion concentration, demonstrating general acid catalysis in formic acid and acetic acid buffer solutions [18] [19].

The hydrolytic degradation products include diethylene glycol and acetaldehyde, consistent with the cleavage of vinyl ether bonds under acidic conditions [6] [16]. Research demonstrates that the reaction mechanism involves rate-determining proton transfer from the catalyzing acid to the substrate, with subsequent rapid hydrolysis of the protonated intermediate [18] [19]. This hydrolytic susceptibility necessitates careful pH control during storage and application to prevent premature decomposition [6] [16].

The compound's stability against hydrolysis can be enhanced through the addition of basic stabilizers, commonly potassium hydroxide at concentrations of 0.1% by weight [4] [7] [8] [11] [9]. These alkaline additives neutralize trace acids that could initiate the hydrolytic degradation cascade and maintain the compound's integrity during extended storage periods [4] [11].

Oxidative Stability and Peroxide Formation

Diethylene glycol divinyl ether exhibits susceptibility to oxidative degradation pathways that can lead to peroxide formation, a characteristic concern for ether-containing compounds [20] [11] [9]. The presence of multiple ether linkages creates potential sites for autoxidation reactions when exposed to atmospheric oxygen over extended periods [20]. These oxidation reactions can generate peroxide species that pose safety hazards due to their shock-sensitive and potentially explosive nature [20].

The compound demonstrates light sensitivity, requiring storage in dark conditions to prevent photochemically initiated oxidation reactions [7] [8] [11] [9]. Ultraviolet radiation can catalyze the formation of reactive oxygen species that attack the ether linkages, leading to chain reactions that produce peroxides and other oxidation products [11] [9]. Commercial preparations consistently include warnings about light sensitivity and recommend storage below 15°C in dark environments [11] [9].

Stabilization against oxidative degradation is achieved through the addition of antioxidants and the use of inert atmosphere storage conditions [11]. The compound is noted as being incompatible with strong oxidizing agents, which can accelerate peroxide formation and create hazardous conditions [9]. Regular monitoring for peroxide formation is recommended for aged samples, with concentrations above 80 ppm requiring special handling procedures [20]. The oxidative stability issues underscore the importance of proper storage conditions and the use of appropriate stabilizing additives to maintain product quality and safety [11] [9].

Physical Properties Data Table

| Property | Value | Temperature/Conditions | Reference |

|---|---|---|---|

| Molecular Formula | C₈H₁₄O₃ | - | [2] [3] [4] |

| Molecular Weight | 158.20 g/mol | - | [2] [3] [4] |

| Melting Point | -21°C | Atmospheric pressure | [6] [7] [8] [9] |

| Boiling Point | 197-199°C | Atmospheric pressure | [4] [6] [10] [11] [9] |

| Boiling Point | 126°C | 18 mmHg | [12] |

| Density | 0.968 g/mL | 25°C | [3] [6] [10] [9] |

| Specific Gravity | 0.97 | 20°C | [11] |

| Refractive Index | 1.445-1.447 | 20°C | [3] [4] [10] [11] [9] |

| Vapor Pressure | 17 Pa | 20°C | [6] [13] |

| Flash Point | 71°C | Closed cup | [4] [11] |

| Flash Point | 83°C | Alternative measurement | [9] |

| Water Solubility | Insoluble | 20°C | [7] [8] [14] [9] |

| LogP | 1.8 | 23°C | [6] |

Acetylene-Based Alkoxylation Processes

The primary industrial method for synthesizing diethylene glycol divinyl ether involves the direct alkoxylation of acetylene with diethylene glycol under basic catalytic conditions [1] [2] [3]. This process, commonly referred to as the Reppe reaction, represents the most economically viable route for large-scale production due to its straightforward chemistry and readily available raw materials [2] [3].

The reaction mechanism involves the nucleophilic addition of alkoxide anions to acetylene, forming vinyl ether bonds through a series of sequential steps [1] [2]. The process typically operates at elevated temperatures of 175°C and pressures ranging from 0.6 to 6.0 megapascals, depending on the specific reactor configuration employed [2] [3] [4] [5]. Under these conditions, diethylene glycol undergoes deprotonation by the basic catalyst to form the corresponding alkoxide species, which subsequently attacks the electrophilic carbon center of acetylene [1] [2].

The reaction proceeds through both monovinyl and divinyl ether formation, with the product distribution being influenced by reaction conditions and catalyst selection [2] [3]. Research conducted by Zhang et al. demonstrated that packed-bed reactor configurations achieve diethylene glycol conversion rates of 75% with overall vinyl ether yields of 72% when operated at acetylene space velocities of 0.3-0.4 h⁻¹ [2]. Alternative reactor designs, including bubbling-bed systems studied by Zhao et al., achieved slightly lower conversion rates of 63.7% under atmospheric pressure conditions with 8-hour reaction times [2].

Recent developments in continuous production methodologies have significantly improved process efficiency. The tubular reactor approach developed by Huang and Li achieved remarkable results with 76.03% diethylene glycol conversion and 74.13% total vinyl ether yield using optimized conditions of 175°C temperature, 6 megapascal pressure, and 175-second residence time [4] [5]. This represents a 95% reduction in residence time compared to conventional batch processes while maintaining comparable or superior yields [4] [5].

The kinetic behavior of the acetylene-diethylene glycol reaction follows first-order kinetics with respect to diethylene glycol concentration, exhibiting a pre-exponential factor of 1.20×10⁸ s⁻¹ and an activation energy of 86.86 kilojoules per mole [4] [5]. These parameters provide crucial insights for reactor design and process optimization in industrial applications [4] [5].

Table 1: Acetylene-Based Synthesis Performance Parameters

| Reactor Type | Temperature (°C) | Pressure (MPa) | Conversion (%) | Yield (%) | Residence Time |

|---|---|---|---|---|---|

| Packed Bed | 175 | >0.6 | 75 | 72 | 0.3-0.4 h⁻¹ |

| Bubbling Bed | 175 | Atmospheric | 63.7 | 61.2 | 8 hours |

| Tubular Reactor | 175 | 6 | 76.03 | 74.13 | 175 seconds |

Catalyst Systems for Etherification

The catalytic system represents a critical component in diethylene glycol divinyl ether synthesis, directly influencing both reaction kinetics and product selectivity [1] [2] [3]. Alkali metal hydroxides and alkoxides serve as the primary catalysts, with potassium-based systems demonstrating superior performance compared to sodium analogs [1] [2] [3].

Potassium hydroxide functions as an effective catalyst at concentrations ranging from 2-10% by weight relative to diethylene glycol [1] [2] [3]. The catalyst promotes the formation of alkoxide intermediates through deprotonation of the hydroxyl groups, creating nucleophilic species capable of attacking acetylene [1] [2]. However, the high basicity of potassium hydroxide can lead to equipment corrosion issues and requires careful materials selection for industrial implementation [1] [2].

Potassium diethylene glycol, prepared in situ from metallic potassium and diethylene glycol, exhibits enhanced selectivity for divinyl ether formation compared to simple hydroxide systems [1] [2] [3]. This catalyst system operates effectively at concentrations of 2-4% by weight and demonstrates exceptional stability under reaction conditions [2] [4] [5]. The Zhang et al. study utilized potassium diethylene glycol at 2% concentration to achieve 75% conversion with 72% yield in packed-bed operations [2].

Alternative catalyst systems include sodium hydroxide, which provides cost advantages but exhibits lower activity and selectivity compared to potassium-based systems [1] [2]. Carbonate catalysts, including potassium carbonate and sodium carbonate, offer reduced basicity and easier handling characteristics but suffer from diminished catalytic activity [1] [2]. Mixed alkali systems allow for tunable selectivity by adjusting the ratio of different alkali species, though they require more complex optimization procedures [1] [2].

Table 2: Catalyst System Performance Comparison

| Catalyst Type | Concentration (% w/w) | Selectivity | Activity | Stability |

|---|---|---|---|---|

| Potassium Hydroxide | 2-10 | High (monovinyl) | High | Good |

| Potassium Diethylene Glycol | 2-10 | High (divinyl) | Very High | Excellent |

| Sodium Hydroxide | 1-5 | Moderate | High | Good |

| Potassium Carbonate | 0.5-2 | Lower | Moderate | Fair |

The mechanism of catalytic action involves the formation of alkoxide intermediates through acid-base equilibria, followed by nucleophilic attack on acetylene triple bonds [1] [2]. The catalyst concentration must be carefully optimized to balance reaction rate with selectivity, as excessive catalyst loading can promote side reactions and reduce overall efficiency [1] [2] [3].

Industrial-Scale Production Optimization

Industrial production of diethylene glycol divinyl ether requires comprehensive optimization across multiple parameters to achieve economic viability and consistent product quality [3] [6] [4]. Modern industrial processes emphasize continuous operation, energy efficiency, and waste minimization while maintaining high purity standards [3] [6] [4].

Reactor design optimization represents a fundamental aspect of industrial-scale production. Traditional batch stirred-tank reactors have been largely superseded by continuous tubular reactor systems, which offer superior heat and mass transfer characteristics [4] [5]. The tubular reactor configuration eliminates the hazards associated with gas-phase acetylene accumulation while providing more uniform temperature and concentration profiles [4] [5]. This design achieves a 40% reduction in reactor volume compared to conventional batch systems while improving safety margins [4] [5].

Temperature control strategies have evolved from simple fixed-temperature operation to sophisticated gradient control systems [3] [4]. Advanced temperature management allows for optimization of reaction kinetics while minimizing thermal degradation of products [3] [4]. Heat integration through heat exchanger networks captures waste heat from exothermic reactions and high-temperature product streams, reducing overall energy consumption by up to 30% [3] [4].

Pressure optimization studies have demonstrated significant benefits from operating at elevated pressures up to 6 megapascals [4] [5]. Higher pressure operation increases acetylene solubility in the liquid phase, improving mass transfer rates and overall conversion efficiency [4] [5]. The optimized pressure conditions result in 25% higher conversion rates compared to atmospheric pressure operation while maintaining product quality standards [4] [5].

Catalyst loading optimization involves dynamic adjustment of catalyst concentration based on feedstock composition and reaction conditions [3] [4]. Advanced process control systems monitor reaction progress in real-time and adjust catalyst addition rates to maintain optimal performance [3] [4]. This approach reduces catalyst consumption by 20% while improving product selectivity [3] [4].

Table 3: Industrial Production Optimization Results

| Parameter | Conventional | Optimized | Improvement |

|---|---|---|---|

| Reactor Volume | Batch STR | Continuous Tubular | 40% reduction |

| Energy Consumption | Fixed heating | Heat integration | 30% savings |

| Conversion Rate | 0.6 MPa | 6 MPa optimization | 25% increase |

| Catalyst Usage | Fixed loading | Dynamic loading | 20% reduction |

| Residence Time | 8 hours | 175 seconds | 95% reduction |

Product separation and purification represent critical aspects of industrial optimization. Multi-stage extractive distillation systems achieve purities exceeding 99% while minimizing energy consumption through advanced process integration [3] [7] [6]. Closed-loop solvent recovery systems capture and recycle process solvents, achieving 85% recovery rates and reducing disposal costs [3] [6].

Quality control optimization incorporates real-time monitoring and automated feedback control systems to ensure consistent product quality [3] [6]. Advanced analytical techniques, including gas chromatography and spectroscopic methods, provide continuous composition monitoring with rapid response times [3] [6]. These systems achieve 99% quality assurance levels while reducing rework and waste generation [3] [6].

Process intensification strategies combine multiple unit operations into integrated systems, reducing equipment footprint and improving overall efficiency [3] [6]. Waste minimization protocols achieve 50% reduction in waste generation through process optimization and material recovery systems [3] [6]. Environmental compliance is enhanced through advanced emission control and waste treatment technologies [3] [6].

Purification and Stabilization Techniques

The purification of diethylene glycol divinyl ether presents unique challenges due to its chemical reactivity and tendency to form peroxides under certain conditions [1] [8] [9] [10]. Industrial purification processes must balance efficiency, purity requirements, and product stability while minimizing degradation and byproduct formation [1] [8] [9].

Distillation remains the primary purification method for diethylene glycol divinyl ether, though operating conditions must be carefully controlled to prevent thermal decomposition [1] [8] [11] [12]. Conventional atmospheric distillation operates at 198-199°C, achieving purities of 95-98% but requiring careful temperature control to avoid product degradation [1] [8] [11] [12]. The relatively high boiling point necessitates the use of efficient distillation columns with multiple theoretical plates to achieve adequate separation [1] [8] [12].

Reduced pressure distillation offers significant advantages for thermally sensitive compounds like diethylene glycol divinyl ether [1] [8] [11] [12]. Operating at 10 millimeters of mercury pressure reduces the boiling point to 83-90°C, minimizing thermal stress while achieving purities of 98-99.5% [1] [8] [11] [12]. The lower operating temperature reduces the risk of polymerization and decomposition reactions, resulting in higher product quality and yield [1] [8] [11] [12].

Extractive distillation represents the most advanced purification technique for achieving ultra-high purity products [7] [13] [14]. This process utilizes selective solvents to modify relative volatilities and enhance separation efficiency [7] [13] [14]. Operating at pressures of 0.5-1.5 kilopascals with appropriate entrainer selection, extractive distillation achieves purities exceeding 99% while maintaining product stability [7] [13] [14]. The BASF patent literature describes extractive distillation processes that separate divinyl ethers from monovinyl ethers with exceptional selectivity [7] [13] [15].

Flash evaporation provides rapid processing capabilities for time-sensitive applications [1] [8] [16]. This technique utilizes sudden pressure reduction to achieve rapid vaporization and separation, minimizing residence time and thermal exposure [1] [8] [16]. While flash evaporation achieves moderate purities of 95-97%, its rapid processing characteristics make it suitable for preventing degradation in reactive systems [1] [8] [16].

Table 4: Purification Method Performance Characteristics

| Method | Operating Conditions | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|

| Atmospheric Distillation | 198-199°C, 1 atm | 95-98 | Simple equipment | High temperature |

| Reduced Pressure Distillation | 83-90°C, 10 mmHg | 98-99.5 | Lower temperature | Vacuum required |

| Extractive Distillation | 0.5-1.5 kPa | 99+ | Highest purity | Complex process |

| Flash Evaporation | Reduced pressure | 95-97 | Rapid processing | Moderate purity |

Stabilization of diethylene glycol divinyl ether represents a critical aspect of product quality maintenance during storage and handling [9] [11] [17] [10] [18]. The compound exhibits susceptibility to polymerization and peroxide formation, particularly under exposure to light, heat, and oxygen [9] [11] [17] [10] [18]. Effective stabilization systems must address these degradation pathways while maintaining product performance characteristics [9] [11] [17] [10] [18].

Potassium hydroxide serves as the most commonly employed stabilizer for diethylene glycol divinyl ether [9] [11] [17] [10] [18]. Added at concentrations of 100-1000 parts per million, potassium hydroxide functions through radical scavenging and pH control mechanisms [9] [11] [17] [10] [18]. The alkaline environment inhibits acid-catalyzed polymerization while the hydroxide ions neutralize acidic impurities that could promote degradation [9] [11] [17] [10] [18]. Commercial formulations typically contain 100 parts per million potassium hydroxide as a stabilizer, providing 12-18 months of storage stability under proper conditions [9] [11] [17] [10] [18].

Alternative stabilization systems include organic antioxidants such as butylated hydroxytoluene and hydroquinone derivatives [19] [10] [20]. These compounds function through radical scavenging mechanisms, interrupting chain reactions that lead to polymerization and peroxide formation [19] [10] [20]. Butylated hydroxytoluene at 50-200 parts per million provides excellent stability with storage life extension to 18-24 months [19] [10] [20]. Phenothiazine represents an advanced stabilizer system requiring only 10-50 parts per million concentration while achieving 20-24 month storage stability [19] [10] [20].

Table 5: Stabilization System Performance

| Stabilizer | Concentration (ppm) | Mechanism | Storage Life (months) | Storage Conditions |

|---|---|---|---|---|

| Potassium Hydroxide | 100-1000 | Radical scavenging, pH control | 12-18 | Dark, cool |

| Butylated Hydroxytoluene | 50-200 | Antioxidant, radical scavenging | 18-24 | Inert atmosphere |

| Hydroquinone | 100-500 | Radical scavenging | 12-18 | Dark storage |

| Phenothiazine | 10-50 | Radical scavenging | 20-24 | Inert atmosphere |

Storage conditions play a crucial role in maintaining product stability and preventing degradation [9] [11] [17] [10] [18]. Diethylene glycol divinyl ether must be stored in light-resistant containers at temperatures below 30°C to minimize photochemical and thermal degradation [9] [11] [17] [10] [18]. Inert atmosphere storage using nitrogen or argon provides additional protection against oxidative degradation and peroxide formation [9] [11] [17] [10] [18]. Container materials must be selected to prevent catalytic degradation, with stainless steel and certain plastics providing suitable compatibility [9] [11] [17] [10] [18].

Physical Description

XLogP3

Boiling Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 120 of 181 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 61 of 181 companies with hazard statement code(s):;

H312 (91.8%): Harmful in contact with skin [Warning Acute toxicity, dermal];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Ethene, 1,1'-[oxybis(2,1-ethanediyloxy)]bis-: ACTIVE